molecular formula C19H19N3O5 B2509931 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 946283-33-6

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No. B2509931
CAS RN: 946283-33-6
M. Wt: 369.377
InChI Key: XVRAXDJBISRMHB-UHFFFAOYSA-N
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Description

“N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also includes a pyridazinone ring and a benzamide moiety.


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds can be synthesized through various methods . For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, can be used in the protodeboronation process .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. Furan, for example, is a heterocyclic compound with a five-membered ring structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, furan compounds can participate in a variety of reactions .

Scientific Research Applications

Antibacterial, Antiurease, and Antioxidant Activities

Furan derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. For instance, the synthesis of 1,2,4-triazole Schiff base and amine derivatives involving furan compounds showed effective antiurease and antioxidant activities (Sokmen et al., 2014).

Anti-inflammatory and Antioxidative Effects

Novel furanyl derivatives from red seaweed exhibited significant anti-inflammatory and antioxidative properties. These compounds showed inhibitory activities towards enzymes associated with inflammation and demonstrated potent antioxidative effects in various in vitro models, indicating potential for therapeutic applications (Makkar & Chakraborty, 2018).

Synthesis of Furan Derivatives

Research into the synthesis of furan derivatives through directed lithiation and palladium-catalyzed coupling offers insights into the development of new compounds with potential applications in pharmaceuticals and materials science (Ennis & Gilchrist, 1990).

Serotonin-3 Receptor Antagonists

Studies on furan derivatives have led to the development of compounds with potent serotonin-3 (5-HT3) receptor antagonistic activity, indicating potential for use in treating conditions associated with serotonin dysfunction (Harada et al., 1995).

Vasorelaxant and Antiplatelet Activity

Research on heterocyclic compounds, including furan derivatives, has explored their vasorelaxant and antiplatelet activities, underscoring their potential in cardiovascular therapies (Kots et al., 2000).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in the context of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, organoboron reagents play a crucial role .

Future Directions

The future directions in the study and application of such a compound could involve exploring its potential uses in various chemical reactions and processes, such as the Suzuki–Miyaura coupling .

properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-25-16-7-5-13(12-17(16)26-2)19(24)20-9-10-22-18(23)8-6-14(21-22)15-4-3-11-27-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRAXDJBISRMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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